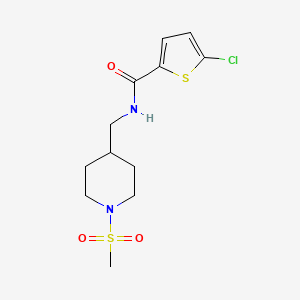
5-氯-N-((1-(甲磺酰基)哌啶-4-基)甲基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a methylsulfonyl group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
科学研究应用
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antithrombotic agent due to its ability to inhibit factor Xa.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Chemical Biology: It serves as a tool compound to study the effects of thiophene derivatives on cellular processes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, playing a crucial role in modulating physiological responses .
Mode of Action
The interaction of the compound with its targets often results in changes in the biochemical processes within the cell . The compound may bind to its target, altering its function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular function . These changes can have downstream effects, influencing the overall physiological response .
Pharmacokinetics
The compound’s interaction in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The binding of the compound to its target can lead to changes in cellular function, potentially influencing the overall physiological response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methylsulfonyl group through a nucleophilic substitution reaction.
Coupling with Thiophene Derivative: The functionalized piperidine is then coupled with a thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxamides.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (BAY 59-7939): An oral, direct factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Uniqueness
5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylsulfonyl group on the piperidine ring. These structural features contribute to its high potency and selectivity as a factor Xa inhibitor, distinguishing it from other similar compounds.
属性
IUPAC Name |
5-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S2/c1-20(17,18)15-6-4-9(5-7-15)8-14-12(16)10-2-3-11(13)19-10/h2-3,9H,4-8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDUXPAVUUXQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














